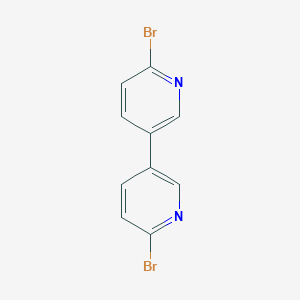

6,6'-Dibromo-3,3'bipyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-(6-bromopyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQXCQPBVBRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423776 | |

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147496-14-8 | |

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,6'-Dibromo-3,3'-bipyridine chemical properties

An In-Depth Technical Guide to 6,6'-Dibromo-3,3'-bipyridine: Properties, Reactivity, and Applications

Introduction

6,6'-Dibromo-3,3'-bipyridine (CAS No: 147496-14-8) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern chemistry.[1][2] Its rigid bipyridyl core, combined with the reactive bromine substituents, offers a unique platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and diverse applications, tailored for researchers and professionals in chemical synthesis, materials science, and drug development. The strategic placement of bromine atoms at the 6 and 6' positions unlocks extensive possibilities for functionalization, making it a highly sought-after precursor for novel ligands, catalysts, and functional materials.

Physicochemical and Structural Properties

6,6'-Dibromo-3,3'-bipyridine is a solid compound at room temperature.[3] The core of the molecule consists of two pyridine rings linked by a carbon-carbon bond at the 3 and 3' positions. The two nitrogen atoms are positioned meta to the linking bond, which influences its coordination geometry compared to the more common 2,2'-bipyridine isomers. The bromine atoms are located at the positions adjacent to the nitrogen atoms, which significantly impacts the electronic distribution and reactivity of the pyridine rings.

Table 1: Core Physicochemical Properties of 6,6'-Dibromo-3,3'-bipyridine

| Property | Value | Reference |

| CAS Number | 147496-14-8 | [1] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [1] |

| Molecular Weight | 313.98 g/mol | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in organic solvents like DMSO and dichloromethane; less soluble in water.[3] | |

| Storage | Store at room temperature under an inert atmosphere.[2] |

graph "6_6_Dibromo_3_3_bipyridine_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom positions N1 [label="N", pos="0.87,-0.5!"]; C1 [label="C", pos="1.73,0!"]; C2 [label="C", pos="1.73,1!"]; C3 [label="C", pos="0.87,1.5!"]; C4 [label="C", pos="0,1!"]; C5 [label="C", pos="0,0!"]; N2 [label="N", pos="-0.87,-0.5!"]; C6 [label="C", pos="-1.73,0!"]; C7 [label="C", pos="-1.73,1!"]; C8 [label="C", pos="-0.87,1.5!"]; C9 [label="C", pos="0,1!"]; // Shared with C4 C10 [label="C", pos="0,0!"]; // Shared with C5 Br1 [label="Br", pos="2.8,-0.5!"]; Br2 [label="Br", pos="-2.8,-0.5!"]; // Dummy nodes for hydrogen labels H1 [label="H", pos="2.4,1.3!"]; H2 [label="H", pos="0.87,2.2!"]; H3 [label="H", pos="-2.4,1.3!"]; H4 [label="H", pos="-0.87,2.2!"]; // Bonds C5 -- N1 -- C1; C1 -- C2 -- C3 -- C4 -- C5 -- cycle; C10 -- N2 -- C6; C6 -- C7 -- C8 -- C9 -- C10 -- cycle; C4 -- C8; // Substituent Bonds C1 -- Br1; C6 -- Br2; C2 -- H1; C3 -- H2; C7 -- H3;

}

Caption: Molecular structure of 6,6'-Dibromo-3,3'-bipyridine.

Synthesis and Reactivity

The synthetic utility of 6,6'-Dibromo-3,3'-bipyridine is primarily defined by the reactivity of its bromine atoms. These positions are prime sites for metal-catalyzed cross-coupling reactions, serving as versatile handles for molecular elaboration.

Core Reactivity: Cross-Coupling Reactions

The carbon-bromine bonds in 6,6'-Dibromo-3,3'-bipyridine are susceptible to cleavage and subsequent bond formation through various palladium- or nickel-catalyzed cross-coupling reactions. This reactivity is fundamental to its role as a precursor. The bipyridine moiety itself is a well-known chelating agent, capable of forming stable complexes with a wide array of metal ions. When functionalized, these complexes can exhibit unique catalytic, photophysical, or electrochemical properties.[4]

Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities, extending the π-conjugated system.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages, crucial for synthesizing ligands and organic electronic materials.

-

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

The ability to sequentially or symmetrically functionalize the two bromine atoms allows for the construction of both symmetrical and unsymmetrical derivatives, tailoring the final molecular properties for specific applications.

Caption: Synthetic pathways from 6,6'-Dibromo-3,3'-bipyridine.

Key Applications

The unique structural and electronic properties of 6,6'-Dibromo-3,3'-bipyridine and its derivatives make them valuable in several advanced scientific fields.

Ligand Development for Homogeneous Catalysis

Bipyridine-based ligands are cornerstones of coordination chemistry and catalysis. The substituents at the 6 and 6' positions exert significant steric and electronic influence on the coordinated metal center. By replacing the bromine atoms with bulky or electron-donating/withdrawing groups, researchers can fine-tune the performance of catalysts for various organic transformations.[5][6] For instance, nickel complexes with substituted bipyridine ligands are used in cross-electrophile coupling reactions, where the ligand structure dictates catalytic activity and stability.[7][8] Studies have shown that bulky substituents in the 6,6'-positions can stabilize catalytically relevant Ni(I) species.[5][6]

Building Blocks for Organic Electronics

The rigid, planar structure of the bipyridine core makes it an excellent component for π-conjugated systems used in organic electronics. Functionalization of 6,6'-Dibromo-3,3'-bipyridine allows for the synthesis of polymers and small molecules with tailored electronic properties for applications such as:

-

Organic Light-Emitting Diodes (OLEDs): As components of electron-transport or emissive layers.

-

Organic Photovoltaics (OPVs): As electron-acceptor materials.

-

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.[9]

The ability to extend the conjugation through cross-coupling reactions is critical for tuning the HOMO/LUMO energy levels and enhancing charge carrier mobility.[9][10]

Supramolecular Chemistry and Sensor Development

The bipyridine unit is a classic motif for constructing self-assembling supramolecular structures, including macrocycles and coordination polymers. The directional hydrogen bonding and metal-coordination capabilities of the nitrogen atoms can be exploited to create complex, ordered architectures. Derivatives of 6,6'-Dibromo-3,3'-bipyridine can be incorporated into these systems to act as chromophoric or electroactive units for chemical and biological sensing applications.[10]

Spectroscopic Characterization

Definitive identification of 6,6'-Dibromo-3,3'-bipyridine and its derivatives relies on a combination of standard spectroscopic techniques. While a full experimental dataset is best obtained from a certificate of analysis for a specific lot, the expected characteristics are outlined below.

Table 2: Expected Spectroscopic Data for 6,6'-Dibromo-3,3'-bipyridine

| Technique | Expected Characteristics |

| ¹H NMR | A complex multiplet pattern in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine rings will show characteristic coupling patterns (doublets, triplets, or doublets of doublets) depending on their position relative to the nitrogen and bromine atoms. |

| ¹³C NMR | Multiple signals in the aromatic region (typically 120-155 ppm). Carbons bonded to bromine will be shifted, and their signals may be broader. The number of signals will depend on the molecule's symmetry. |

| Mass Spec (EI/ESI) | A molecular ion peak (M⁺) cluster characteristic of a dibrominated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), peaks will appear at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1. |

| FT-IR | Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region) and C-Br stretching (typically below 800 cm⁻¹). |

Handling and Safety Precautions

As with many brominated organic compounds, 6,6'-Dibromo-3,3'-bipyridine should be handled with care in a laboratory setting. While specific toxicity data is limited for this isomer, data for the related 6,6'-Dibromo-2,2'-bipyridyl provides a useful surrogate for assessing potential hazards.

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11][12]

-

Precautionary Measures:

-

Use in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry place, preferably under an inert atmosphere.[2]

-

Conclusion

6,6'-Dibromo-3,3'-bipyridine is a strategically important intermediate whose value lies in its inherent reactivity and structural versatility. The presence of two addressable bromine atoms on a rigid bipyridine scaffold provides a powerful tool for chemists to design and synthesize a vast range of functional molecules. From tuning the properties of transition metal catalysts to engineering the band gap of organic semiconductors, its applications are both current and expanding. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for leveraging its full potential in pioneering research and development.

References

-

Evans, D. W., Newkome, G. R., & Fronczek, F. R. (1990). Structure of a tetrahedral NiII dibromo complex with a 6,6'-disubstituted bipyridine. Acta Crystallographica Section C: Crystal Structure Communications, 46(3), 490-491. [Link]

-

The Chemical Properties and Synthesis Potential of 6,6'-Dibromo-2,2'-bipyridine. (n.d.). BMG Pharam Co., Ltd. [Link]

-

6,6'-Dibromo-2,2'-bipyridyl. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Thibault, M. E., Luska, K. L., & Schlaf, M. (2007). An Improved Synthesis of 6,6'-Diamino-2,2'-bipyridine. Synthesis, 2007(05), 791-793. [Link]

-

Mkhatshwa, M., Malan, F. P., Makgopa, K., & Manicum, A. L. E. (2023). The crystal structure of fac-tricarbonyl(6-bromo- 2,2- bipyridine-κ2N,N)-(nitrato-κO)rhenium(I), C13H7BrN3O6Re. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914. [Link]

-

Highly soluble dichloro, dibromo and dimethyl dioxomolybdenum(VI)-bipyridine complexes as catalysts for the epoxidation of olefins. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. (2023). ChemRxiv. [Link]

-

Amb, C. M., & Rasmussen, S. C. (2006). 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine: a new solubilizing building block for macromolecular and supramolecular applications. The Journal of Organic Chemistry, 71(12), 4696-4699. [Link]

-

Tanoue, Y., et al. (2001). A facile synthesis of Tyrian purple based on a biosynthetic pathway. Fisheries Science, 67(4), 724-726. [Link]

-

Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897–6914. [Link]

-

Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897–6914. [Link]

-

Chemical structures of Tyrian purple (6,6'-dibromoindigo) and polymers, PIDBT and 6,6'-PIDBDT, prepared from Tyrian purple. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Cook, J. M., & Westwood, S. T. (2014). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6'-Dibromoindigo). Molecules, 19(8), 11357-11365. [Link]

-

Cooksey, C. J. (2010). Preparation of Tyrian Purple (6,6'-Dibromoindigo): Past and Present. Molecules, 15(8), 5472-5491. [Link]

-

Amb, C. M., & Rasmussen, S. C. (2006). 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine: A New Solubilizing Building Block for Macromolecular and Supramolecular Applications. The Journal of Organic Chemistry, 71(12), 4696-4699. [Link]

-

Martens, J., Grzetic, J., Berden, G., & Oomens, J. (2016). Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo. The Journal of Physical Chemistry A, 120(27), 5033-5041. [Link]

-

Dibromo-Isoindigo Derivatives: Empowering Innovation in Electroactive Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 147496-14-8|6,6'-Dibromo-3,3'bipyridine|BLD Pharm [bldpharm.com]

- 3. CAS 942206-15-7: 5,6′-Dibromo-3,3′-bipyridine | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. 6,6'-Dibromo-2,2'-bipyridyl | C10H6Br2N2 | CID 4407547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6,6′-二溴-2,2′-联吡啶 90% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure of 6,6'-Dibromo-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Dibromo-3,3'-bipyridine is a halogenated heterocyclic compound that has garnered significant interest within the scientific community. Its unique structural framework, characterized by a bipyridine core functionalized with bromine atoms at the 6 and 6' positions, imparts distinct chemical properties that make it a valuable building block in various fields, including coordination chemistry, catalysis, and materials science. The strategic placement of the bromine atoms and the nitrogen atoms in the pyridine rings allows for versatile reactivity and the ability to form stable complexes with a wide array of metal centers. This guide provides a comprehensive overview of the molecular structure of 6,6'-Dibromo-3,3'-bipyridine, its synthesis, spectroscopic characterization, and a key application in cross-coupling reactions, offering a foundational resource for researchers and professionals in the chemical sciences.

Molecular Structure and Properties

The fundamental characteristics of 6,6'-Dibromo-3,3'-bipyridine are summarized in the table below. The molecule consists of two pyridine rings linked by a C-C bond at their 3 and 3' positions, with bromine atoms attached to the carbon atoms adjacent to the nitrogen in each ring.

| Property | Value |

| Chemical Formula | C₁₀H₆Br₂N₂[1] |

| Molecular Weight | 313.98 g/mol [1] |

| CAS Number | 147496-14-8[1][2] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and THF |

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

// Define atom positions

N1 [label="N", pos="0.6,1.0!"];

C1 [label="C", pos="1.2,0.0!"];

C2 [label="C", pos="0.6,-1.0!"];

C3 [label="C", pos="-0.6,-1.0!"];

C4 [label="C", pos="-1.2,0.0!"];

C5 [label="C", pos="-0.6,1.0!"];

Br1 [label="Br", pos="-1.5,2.2!"];

N2 [label="N", pos="-3.0,1.0!"];

C6 [label="C", pos="-2.4,0.0!"];

C7 [label="C", pos="-3.0,-1.0!"];

C8 [label="C", pos="-4.2,-1.0!"];

C9 [label="C", pos="-4.8,0.0!"];

C10 [label="C", pos="-4.2,1.0!"];

Br2 [label="Br", pos="-5.1,2.2!"];

// Draw bonds

edge [style=solid];

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

C4 -- C6;

C5 -- Br1;

N2 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- N2;

C9 -- Br2;

// Add hydrogens

H1 [label="H", pos="2.2,0.0!"];

H2 [label="H", pos="1.2,-1.9!"];

H3 [label="H", pos="-1.2,-1.9!"];

H4 [label="H", pos="-2.4,-1.9!"];

H5 [label="H", pos="-5.1,-1.9!"];

H6 [label="H", pos="-5.7,0.0!"];

C1 -- H1;

C2 -- H2;

C3 -- H3;

C7 -- H4;

C8 -- H5;

C9 -- H6;

}

Caption: Experimental workflow for the synthesis of 6,6'-Dibromo-3,3'-bipyridine.

Spectroscopic Characterization

The identity and purity of synthesized 6,6'-Dibromo-3,3'-bipyridine are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the pyridine rings. The chemical shifts and coupling patterns provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent nitrogen and bromine atoms.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 6,6'-Dibromo-3,3'-bipyridine exhibits characteristic absorption bands corresponding to the vibrational modes of the molecule. Key absorptions include C-H stretching and bending vibrations of the aromatic rings, C-N stretching vibrations within the pyridine rings, and C-Br stretching vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of 6,6'-Dibromo-3,3'-bipyridine. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with contributions from the ⁷⁹Br and ⁸¹Br isotopes.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

6,6'-Dibromo-3,3'-bipyridine can serve as a versatile ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitrogen atoms of the bipyridine core can coordinate to the palladium center, influencing its catalytic activity and selectivity. The bromine atoms can also participate in subsequent cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling using 6,6'-Dibromo-3,3'-bipyridine as a Ligand

This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction where 6,6'-Dibromo-3,3'-bipyridine is used as a ligand for the palladium catalyst. This demonstrates the utility of the title compound in facilitating the formation of C-C bonds.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

6,6'-Dibromo-3,3'-bipyridine

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Pre-formation (optional): In a Schlenk tube under argon, stir a mixture of Pd(OAc)₂ (0.01 equiv) and 6,6'-Dibromo-3,3'-bipyridine (0.012 equiv) in toluene for 15 minutes at room temperature.

-

Reaction Setup: In a separate Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Addition of Catalyst and Solvents: Add the pre-formed catalyst solution (or Pd(OAc)₂ and the ligand directly) to the flask, followed by toluene and water.

-

Reaction: Heat the mixture to 100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Rationale for Procedural Steps:

-

Ligand: 6,6'-Dibromo-3,3'-bipyridine acts as a ligand to stabilize the palladium catalyst and modulate its reactivity.

-

Base and Solvent System: The combination of an aqueous base (K₂CO₃) and an organic solvent (toluene) is a common and effective system for Suzuki-Miyaura couplings.[7]

-

Temperature: Elevated temperatures are often required to drive the catalytic cycle to completion.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

6,6'-Dibromo-3,3'-bipyridine is a molecule of significant synthetic utility. Its well-defined molecular structure, characterized by the bipyridine core and reactive bromine substituents, makes it an important precursor for the synthesis of complex organic molecules and a valuable ligand in transition metal catalysis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this versatile compound in their respective fields. Further research into the crystal structure and expanded applications of 6,6'-Dibromo-3,3'-bipyridine is warranted to continue unlocking its capabilities in modern chemistry.

References

-

Evans, D. W., Newkome, G. R., & Fronczek, F. R. (1990). Structure of a Tetrahedral NiII Dibromo Complex with a 6,6'-Disubstituted Bipyridine. Acta Crystallographica Section C: Crystal Structure Communications, 46(3), 490-491. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Chemist's Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

PubChem. (n.d.). 3,3'-Bipyridine. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). ¹³C Spectroscopy. [Link]

-

Dr. A. K. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to 6,6'-Dibromo-3,3'-bipyridine (CAS Number: 147496-14-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 6,6'-Dibromo-3,3'-bipyridine (CAS No. 147496-14-8), a versatile heterocyclic building block. While direct biological activity for this specific compound is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of a wide array of more complex molecules. The bipyridine scaffold is a privileged structure in medicinal chemistry, coordination chemistry, and materials science. The presence of bromine atoms at the 6 and 6' positions offers reactive handles for the construction of novel molecular architectures through various cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging the synthetic potential of this compound.

Physicochemical Properties

6,6'-Dibromo-3,3'-bipyridine is a solid organic compound with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 147496-14-8 | [1][2][3] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [1][2][3] |

| Molecular Weight | 313.98 g/mol | [1][2][3] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Inert atmosphere, room temperature | [4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data suggests a spectrum characteristic of a substituted bipyridine system. The chemical shifts and coupling constants will be influenced by the positions of the bromine atoms and the nitrogen atoms in the pyridine rings. For a definitive analysis, experimental NMR data should be acquired and compared with predicted spectra.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 6,6'-Dibromo-3,3'-bipyridine is expected to show characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the bipyridine core. The presence of the C-Br bonds will also give rise to specific absorptions in the fingerprint region. Analysis of the IR spectra of various bipyridine isomers can aid in the interpretation of the spectrum of this specific compound.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 6,6'-Dibromo-3,3'-bipyridine. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 313.98 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the bipyridine ring.

Synthesis and Purification

The synthesis of 3,3'-bipyridine derivatives, including 6,6'-Dibromo-3,3'-bipyridine, is typically achieved through cross-coupling reactions.[6][7]

Synthetic Pathways

Common synthetic strategies for bipyridines include:

-

Ullmann Coupling: This classic method involves the copper-mediated homocoupling of 3-halopyridines. For the synthesis of 6,6'-Dibromo-3,3'-bipyridine, a suitably substituted 3-halopyridine would be the starting material.[6]

-

Suzuki-Miyaura Coupling: A highly versatile and widely used method for C-C bond formation. This would involve the palladium-catalyzed cross-coupling of a bromopyridine derivative with a pyridylboronic acid or ester.[6][8]

-

Stille Coupling: This method utilizes organotin reagents and a palladium catalyst.[8]

-

Negishi Coupling: Involves the use of organozinc reagents in a palladium- or nickel-catalyzed reaction.[8]

Caption: Synthetic strategies for 3,3'-bipyridine derivatives.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for the specific synthesis of 6,6'-Dibromo-3,3'-bipyridine.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyridine derivative, the pyridylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with a suitable organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Purification

Purification of the final product is critical. Common techniques include:

-

Column Chromatography: Effective for separating the desired product from unreacted starting materials and byproducts.

-

Recrystallization: A powerful technique for obtaining highly pure crystalline material.

-

Sublimation: Can be used for volatile solids to achieve high purity.

Applications in Synthesis

The primary value of 6,6'-Dibromo-3,3'-bipyridine lies in its utility as a scaffold for creating more complex molecules. The two bromine atoms can be sequentially or simultaneously replaced using a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.[8][9][10][11][12]

Sources

- 1. mimedb.org [mimedb.org]

- 2. scbt.com [scbt.com]

- 3. 147496-14-8|6,6'-Dibromo-3,3'bipyridine|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. preprints.org [preprints.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Predictive Spectroscopic Guide to 6,6'-Dibromo-3,3'-bipyridine for Advanced Research

The molecular structure of 6,6'-Dibromo-3,3'-bipyridine, with a molecular formula of C₁₀H₆Br₂N₂ and a molecular weight of 313.98 g/mol , presents a unique and symmetrical arrangement that gives rise to a distinct spectroscopic fingerprint.[1] This guide will dissect the predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to its characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6,6'-Dibromo-3,3'-bipyridine, which possesses C₂ symmetry, we can predict a relatively simple yet informative set of spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Due to the molecule's symmetry, the six aromatic protons are resolved into three distinct signals, each representing two chemically equivalent protons. The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms will significantly influence the chemical shifts, generally pushing the signals downfield into the aromatic region of the spectrum.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~ 8.8 - 9.0 | Doublet (d) | ~ 2.0 - 2.5 (⁴JHH) | 2H | H-2, H-2' |

| ~ 8.0 - 8.2 | Doublet of Doublets (dd) | ~ 8.0 - 8.5 (³JHH), ~ 2.0 - 2.5 (⁴JHH) | 2H | H-4, H-4' |

| ~ 7.5 - 7.7 | Doublet (d) | ~ 8.0 - 8.5 (³JHH) | 2H | H-5, H-5' |

Causality Behind Predictions:

-

H-2, H-2': These protons are positioned ortho to a pyridine nitrogen, which is strongly deshielding. This justifies their predicted position at the lowest field. They are expected to appear as a doublet due to a four-bond coupling (⁴J) to H-4/H-4'.

-

H-4, H-4': These protons are coupled to both H-2/H-2' (a four-bond coupling) and H-5/H-5' (a three-bond coupling, ³J). This will result in a doublet of doublets. Their chemical shift is influenced by both the nitrogen and the bromine, placing them intermediate in the predicted range.

-

H-5, H-5': These protons are ortho to the electron-withdrawing bromine atom and will be coupled only to H-4/H-4', resulting in a doublet. They are predicted to be the most upfield of the three signals.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of 6,6'-Dibromo-3,3'-bipyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the free induction decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction, and integration of the signals.

Visualization: Predicted ¹H-¹H Coupling

Caption: Predicted proton coupling in one ring of 6,6'-Dibromo-3,3'-bipyridine.

¹³C NMR Spectroscopy: The Carbon Skeleton

The C₂ symmetry of the molecule means that of the ten carbon atoms, only five will be unique and give rise to distinct signals in a broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and bromine atoms.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 152 - 155 | C-2, C-2' | Adjacent to nitrogen, highly deshielded. |

| ~ 142 - 145 | C-4, C-4' | Aromatic CH, influenced by nitrogen and bromine. |

| ~ 135 - 138 | C-3, C-3' | Quaternary carbon, site of inter-ring linkage. |

| ~ 130 - 133 | C-6, C-6' | Carbon bearing bromine, deshielded. |

| ~ 125 - 128 | C-5, C-5' | Aromatic CH, least deshielded carbon. |

Causality Behind Predictions:

-

The carbons directly bonded to the electronegative nitrogen (C-2, C-6) are expected to be the most downfield. However, the carbon bearing the bromine (C-6) will also be significantly deshielded. The carbon adjacent to the nitrogen but not bearing a bromine (C-2) is predicted to be the most downfield.

-

The quaternary carbons (C-3, C-3') involved in the ring linkage will have a distinct chemical shift, typically less intense than the protonated carbons.

-

The protonated carbons (C-4, C-5) will appear further upfield, with their exact positions determined by their proximity to the nitrogen and bromine substituents. Data for pyridine shows carbons at ~150, 124, and 136 ppm, which serves as a baseline for these predictions.[3]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR than for ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.

-

Instrumentation: Use a high-field NMR spectrometer (≥100 MHz for ¹³C) equipped with a broadband probe.

-

Data Acquisition: Acquire the spectrum using broadband proton decoupling to ensure that all carbon signals appear as singlets. A larger number of scans is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 6,6'-Dibromo-3,3'-bipyridine, the IR spectrum will be characterized by vibrations of the aromatic rings and the carbon-bromine bonds.

Predicted Key IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1550 | Aromatic C=N Ring Stretch | Medium to Strong |

| 1500 - 1400 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1100 - 1000 | C-Br Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Interpretation of Predicted IR Spectrum:

-

The region above 3000 cm⁻¹ will confirm the presence of aromatic C-H bonds.

-

A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the bipyridyl ring system's stretching vibrations. The C=N stretch is typically observed around 1571–1609 cm⁻¹.[4]

-

A strong absorption in the lower frequency region (1100-1000 cm⁻¹) is a key indicator of the C-Br bond.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region can provide clues about the substitution pattern of the aromatic rings.

Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)

-

Sample Preparation: Place a small amount of the solid 6,6'-Dibromo-3,3'-bipyridine powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean ATR crystal first. Then, record the sample spectrum.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule. For 6,6'-Dibromo-3,3'-bipyridine, the most striking feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

| 312, 314, 316 | [C₁₀H₆Br₂N₂]⁺˙ | Molecular Ion (M⁺˙). The three peaks arise from the isotopic distribution of the two bromine atoms (⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂) in an approximate 1:2:1 intensity ratio.[5] |

| 233, 235 | [C₁₀H₆BrN₂]⁺ | Loss of one bromine radical (·Br). Will show a 1:1 isotopic pattern for the remaining bromine atom.[6] |

| 154 | [C₁₀H₆N₂]⁺˙ | Loss of both bromine radicals. |

| 127 | [C₈H₅N]⁺˙ | Fragmentation of the bipyridine backbone. |

Interpretation of Predicted Mass Spectrum:

-

The Molecular Ion: The unequivocal identification of this compound by MS hinges on observing the characteristic triplet of peaks for the molecular ion at m/z 312, 314, and 316, with relative intensities of approximately 1:2:1. This pattern is a definitive signature for a molecule containing two bromine atoms.[7][8]

-

Fragmentation: The primary fragmentation pathway is expected to be the loss of a bromine atom, which is a relatively stable radical. This would result in an ion cluster around m/z 233 and 235, now with a 1:1 intensity ratio due to the single remaining bromine. Subsequent loss of the second bromine atom would yield a peak at m/z 154. Further fragmentation of the bipyridine ring system is also possible.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in a vacuum to promote vaporization.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization: Predicted Fragmentation Pathway

Sources

- 1. scbt.com [scbt.com]

- 2. 6,6'-Dibromo-2,2'-bipyridyl | C10H6Br2N2 | CID 4407547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. whitman.edu [whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Navigating the Solubility Landscape of 6,6'-Dibromo-3,3'-bipyridine: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Advancing Research

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of successful experimental design, from reaction setup and purification to formulation and biological screening. 6,6'-Dibromo-3,3'-bipyridine, a key building block in the synthesis of functional materials and pharmaceutical intermediates, presents its own set of challenges and opportunities related to its dissolution in common organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6,6'-Dibromo-3,3'-bipyridine, offering both theoretical insights and practical methodologies to empower your research.

The inherent structure of 6,6'-Dibromo-3,3'-bipyridine—a rigid, aromatic bipyridyl core substituted with two bromine atoms—governs its interactions with solvent molecules. The presence of electronegative nitrogen and bromine atoms introduces polarity, while the large aromatic surface area contributes to nonpolar interactions. This duality dictates its solubility profile, which is often a delicate balance between these opposing forces. This guide will dissect these molecular interactions to provide a predictive framework for solvent selection and offer a robust protocol for empirical solubility determination.

Predicted Solubility Profile of 6,6'-Dibromo-3,3'-bipyridine

While extensive quantitative solubility data for 6,6'-Dibromo-3,3'-bipyridine is not widely published, we can infer its likely solubility in common organic solvents based on its molecular structure and established chemical principles. The following table summarizes the predicted qualitative solubility. It is crucial to note that these are estimations, and experimental verification is highly recommended for any application.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF's high polarity and ability to accept hydrogen bonds can effectively solvate the polar regions of the bipyridine ring. Its relatively large molecular size also helps to disrupt the crystal lattice of the solid solute. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions with 6,6'-Dibromo-3,3'-bipyridine. It is often an excellent solvent for rigid, aromatic compounds. | |

| Acetonitrile (ACN) | Sparingly Soluble | Acetonitrile is less polar than DMF and DMSO. While it can engage in dipole-dipole interactions, it may be less effective at overcoming the intermolecular forces within the crystal lattice of the solute, leading to lower solubility. | |

| Tetrahydrofuran (THF) | Sparingly Soluble | THF has a lower dielectric constant than the aforementioned polar aprotic solvents. Its ability to solvate the polar portions of the molecule is moderate. | |

| Polar Protic | Methanol (MeOH) | Sparingly Soluble | Methanol can act as both a hydrogen bond donor and acceptor. However, the strong intermolecular forces within the solvent itself (hydrogen bonding) and the relatively nonpolar character of the dibromobipyridine may limit solubility. |

| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, ethanol's hydrogen bonding network can make it a less favorable solvent for dissolving non-polar solutes. The larger alkyl chain in ethanol slightly decreases its polarity compared to methanol. | |

| Water | Insoluble | The highly polar, hydrogen-bonded network of water is unable to effectively solvate the large, nonpolar aromatic rings and bromine substituents of 6,6'-Dibromo-3,3'-bipyridine. The principle of "like dissolves like" strongly predicts insolubility.[1] | |

| Nonpolar | Toluene | Sparingly Soluble | Toluene can engage in π-stacking interactions with the aromatic rings of the bipyridine core, which may contribute to some degree of solubility. However, the polar nature of the nitrogen and bromine atoms will limit its dissolution. |

| Hexanes | Insoluble | Hexanes are entirely nonpolar and can only participate in weak van der Waals forces. These interactions are insufficient to overcome the dipole-dipole interactions and potential crystal lattice energy of the solute. | |

| Dichloromethane (DCM) | Soluble | Dichloromethane is a versatile solvent with a moderate polarity. It is often effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar functionalities. It is a good starting point for dissolving 6,6'-Dibromo-3,3'-bipyridine.[2] | |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, chloroform is a good solvent for many organic solids. Its ability to act as a weak hydrogen bond donor may also aid in solvating the nitrogen atoms of the bipyridine ring. |

Experimental Protocol for Determining Solubility

To obtain accurate solubility data for your specific research needs, a systematic experimental approach is essential. The following protocol outlines a reliable method for determining the qualitative and semi-quantitative solubility of 6,6'-Dibromo-3,3'-bipyridine.

Materials and Equipment:

-

6,6'-Dibromo-3,3'-bipyridine (solid)

-

A selection of organic solvents (high purity)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filters)

Step-by-Step Methodology:

-

Preparation: Accurately weigh a small, known amount of 6,6'-Dibromo-3,3'-bipyridine (e.g., 10 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial. This creates a known concentration.

-

Agitation: Cap the vial securely and agitate the mixture vigorously using a vortex mixer for at least 60 seconds. For solvents where dissolution is slow, continuous stirring with a magnetic stir bar for an extended period (e.g., 1-2 hours) at a constant temperature is recommended.[1]

-

Observation: After agitation, visually inspect the mixture.

-

Soluble: The solid has completely dissolved, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The vast majority of the solid remains undissolved.[1]

-

-

Incremental Solvent Addition (for semi-quantitative analysis): If the compound is not fully soluble, add additional measured volumes of the solvent incrementally (e.g., 0.5 mL at a time), agitating thoroughly after each addition. Record the total volume of solvent required to completely dissolve the initial mass of the solute. This allows for the calculation of an approximate solubility value (e.g., in mg/mL).

-

Equilibrium Confirmation: To ensure that the solution is saturated, it is good practice to allow the mixture to stand at a constant temperature for several hours or even overnight. If any solid precipitates out of a seemingly clear solution, it indicates that the initial dissolution was kinetically favored and the true thermodynamic solubility is lower.

-

Filtration (for quantitative analysis): For precise quantitative solubility determination, equilibrate a slurry of the compound in the solvent at a constant temperature. After equilibrium is reached, filter the saturated solution through a syringe filter to remove any undissolved solid. A known volume of the clear filtrate can then be analyzed (e.g., by UV-Vis spectroscopy after creating a calibration curve, or by evaporating the solvent and weighing the residue) to determine the exact concentration of the dissolved solute.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5]

-

Consult the Safety Data Sheet (SDS) for 6,6'-Dibromo-3,3'-bipyridine and all solvents used to be aware of specific hazards.[3][4][5][6] 6,6'-Dibromo-3,3'-bipyridine may cause skin and eye irritation.[7]

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 6,6'-Dibromo-3,3'-bipyridine.

Caption: Workflow for determining the solubility of 6,6'-Dibromo-3,3'-bipyridine.

Causality Behind Experimental Choices: A Deeper Dive

The choice of agitation method and time is critical. Vigorous mixing, such as with a vortexer, is essential to break down agglomerates of the solid and maximize the surface area exposed to the solvent, thereby accelerating the dissolution process. For compounds that dissolve slowly, prolonged stirring ensures that the system reaches equilibrium, providing a more accurate measure of thermodynamic solubility rather than just kinetic solubility.

Temperature control is another key factor. Solubility is often temperature-dependent. Conducting solubility tests in a temperature-controlled environment ensures reproducibility and provides data relevant to the intended application's conditions.

Conclusion: Empowering Your Research Through a Deeper Understanding of Solubility

While a definitive, universal solubility chart for 6,6'-Dibromo-3,3'-bipyridine remains to be exhaustively compiled, this guide provides a strong foundation for researchers. By understanding the interplay of molecular structure and solvent properties, you can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol equips you with the means to empirically determine the solubility of this versatile compound in any solvent system relevant to your work. This knowledge is not just academic; it is a practical tool to streamline your research, improve experimental outcomes, and accelerate the pace of discovery.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- 6,6'-Dibromo-2,2'-bipyridyl. (n.d.). PubChem.

- Material Safety Data Sheet. (2012, July 9).

- Thermophysical Properties of 5,6′-Dibromo-3,3′-bipyridine. (n.d.). Chemcasts.

- SAFETY DATA SHEET. (2024, March 2). Fisher Scientific.

- 6,6′-Dibromo-3,3′-bipyridine, CAS 147496-14-8. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2024, March 2).

-

6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine: a new solubilizing building block for macromolecular and supramolecular applications. (2006). Journal of Organic Chemistry, 71(12), 4696-4699. [Link]

- SAFETY DATA SHEET. (2014, April 28). Fisher Scientific.

- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.

- 5,5'-Dibromo-2,2'-bipyridine. (n.d.). PubChem.

- 6,6'-Dibromo-2,2'-bipyridyl. (n.d.). ChemicalBook.

- Organic Syntheses Procedure. (n.d.).

Sources

Crystal Structure of 6,6'-Dibromo-3,3'-bipyridine: An In-Depth Technical Guide

A comprehensive search of crystallographic databases reveals that the experimental crystal structure of 6,6'-Dibromo-3,3'-bipyridine has not been determined or is not publicly available at this time.

This technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed analysis of the crystal structure of 6,6'-Dibromo-3,3'-bipyridine. The core of this guide would have been the elucidation of its three-dimensional atomic arrangement, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state properties. However, extensive searches of leading crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no specific entry for this compound.

The molecular formula for 6,6'-Dibromo-3,3'-bipyridine is C₁₀H₆Br₂N₂ and its CAS number is 147496-14-8.[1] Despite the availability of this basic chemical information, the crucial experimental data obtained through techniques like single-crystal X-ray diffraction is absent from the scientific literature and structural databases.

The Importance of Crystal Structure Analysis

Understanding the crystal structure of a molecule is paramount in various scientific disciplines, particularly in materials science and drug development. A crystal structure provides precise information on:

-

Molecular Conformation: The exact spatial arrangement of atoms within the molecule.

-

Intermolecular Interactions: Non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions that dictate how molecules pack together in a crystal lattice.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with potentially different physical and chemical properties.

-

Solid-State Properties: Influences key characteristics like solubility, melting point, stability, and bioavailability.

Without the foundational crystallographic data for 6,6'-Dibromo-3,3'-bipyridine, a detailed discussion of these critical aspects is not possible.

Theoretical Approaches: A Potential Alternative

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can offer valuable insights. These methods use the molecular structure as input to predict the most likely crystal packing arrangements based on energetic calculations. However, a search for published CSP studies specifically focused on 6,6'-Dibromo-3,3'-bipyridine also did not yield any results.

Future Outlook

The synthesis of 6,6'-Dibromo-3,3'-bipyridine and its derivatives is of interest in coordination chemistry and materials science. It is therefore plausible that its crystal structure will be determined in the future. Should this data become available, a comprehensive technical guide could be developed, covering the following key areas:

-

Synthesis and Crystallization: Detailed protocols for the synthesis of 6,6'-Dibromo-3,3'-bipyridine and the methods used to obtain single crystals suitable for X-ray diffraction.

-

Crystallographic Data and Molecular Geometry: A thorough analysis of the unit cell parameters, space group, and a detailed description of bond lengths, bond angles, and torsion angles.

-

Supramolecular Assembly and Intermolecular Interactions: An in-depth examination of the non-covalent interactions that drive the crystal packing, which would be crucial for understanding its properties and for crystal engineering applications.

-

Hirshfeld Surface Analysis: A powerful tool to visualize and quantify intermolecular contacts within the crystal structure.

-

Comparison with Related Structures: A comparative analysis with the crystal structures of other bipyridine derivatives to identify structural trends and the influence of the bromine substituents.

As of the current date, the fundamental experimental data required to construct an in-depth technical guide on the crystal structure of 6,6'-Dibromo-3,3'-bipyridine is not available in the public domain. Consequently, the detailed analysis of its solid-state architecture and properties as originally intended cannot be provided. The scientific community awaits the experimental determination and publication of this crystal structure to enable a deeper understanding of this compound.

References

Sources

The Bromine Advantage: A Technical Guide to the Electronic Properties of Brominated Bipyridine Ligands for Advanced Applications

Abstract

This technical guide provides an in-depth exploration of the electronic properties of brominated bipyridine ligands, a class of compounds pivotal to the advancement of coordination chemistry, materials science, and drug development. By strategically incorporating bromine atoms onto the bipyridine scaffold, researchers can precisely modulate the ligand's electronic structure, thereby fine-tuning the characteristics of the resulting metal complexes. This document will elucidate the fundamental principles governing these modifications, from synthesis and electrochemical behavior to their photophysical signatures and ultimate applications. Detailed experimental protocols and computational insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to harness the unique potential of these versatile ligands.

Introduction: The Strategic Role of Bromination in Bipyridine Ligand Design

The 2,2'-bipyridine (bpy) framework is a cornerstone of coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions.[1][2] These complexes are central to applications ranging from catalysis and solar energy conversion to bioimaging and therapeutics.[3][4] The electronic properties of the bipyridine ligand are paramount, as they directly influence the stability, redox potentials, and photophysical behavior of the corresponding metal complex.[5][6]

The introduction of substituents onto the bipyridine core offers a powerful strategy for tuning these properties. Bromination, in particular, provides a dual-purpose modification. Firstly, the electronegative nature of bromine acts as an electron-withdrawing group, altering the energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO).[1][7] Secondly, as a "heavy atom," bromine can profoundly influence the photophysical pathways of the resulting metal complexes through enhanced spin-orbit coupling.[8][9] This guide will dissect these effects, providing a comprehensive understanding of how the position and number of bromine substituents dictate the electronic landscape of the bipyridine ligand.

Synthesis of Brominated Bipyridine Ligands: A Chemist's Toolkit

The ability to regioselectively introduce bromine atoms onto the bipyridine skeleton is crucial for systematic studies of its electronic effects. Several synthetic methodologies have been developed to achieve this, each with its own advantages.

Direct Bromination

Direct bromination of 2,2'-bipyridine can be achieved under harsh conditions, such as vapor-phase bromination at high temperatures (773 K), to yield products like 6-bromo-2,2′-bipyridine and 6,6'-dibromo-2,2′-bipyridine.[10] At lower temperatures, the reaction may yield a mixture of isomers, including 5-bromo-2,2'-bipyridine.[10]

Coupling Reactions

Modern cross-coupling reactions offer more controlled and versatile routes to brominated bipyridines. These methods often start with a brominated pyridine precursor.

-

Ullmann Coupling: A classic method involves the reductive coupling of 2-bromopyridine using copper metal to form 2,2'-bipyridine.[10] This approach can be adapted using appropriately brominated pyridine starting materials.

-

Stille and Suzuki Coupling: Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are highly efficient for creating C-C bonds. For instance, 5-bromo-2,2'-bipyridine can be synthesized via the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine.[11][12] Similarly, Suzuki coupling using pyridylboronic acids is a common strategy.[13]

-

Negishi Coupling: This method utilizes pyridyl zinc halides coupled with bromopyridines in the presence of a palladium catalyst and has shown good results in synthesizing 2,2'-bipyridine derivatives.[13]

Experimental Protocol: Synthesis of 5,5'-Dibromo-2,2'-bipyridine via Reductive Coupling

This protocol is adapted from established literature procedures for the symmetric coupling of 2,5-dibromopyridine.[11][12]

Materials:

-

2,5-dibromopyridine

-

Hexa-n-butyldistannane

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromopyridine in anhydrous toluene.

-

Add the palladium catalyst to the solution.

-

Slowly add hexa-n-butyldistannane to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Stir vigorously for several hours, then filter the mixture through a pad of Celite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5,5'-dibromo-2,2'-bipyridine.

Causality: The use of an inert atmosphere is critical to prevent the deactivation of the palladium catalyst. The KF workup is a standard and effective method for removing the tin-containing byproducts from Stille-type coupling reactions.

The Electronic Impact of Bromination: A Deeper Dive

The introduction of bromine atoms onto the bipyridine ring induces significant changes in its electronic structure. These changes are primarily driven by the inductive electron-withdrawing effect of the halogen.

Frontier Molecular Orbitals (HOMO & LUMO)

Computational studies, often employing Density Functional Theory (DFT), reveal that bromination lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The deactivating property of the bromine substituent makes the bipyridine system more electron-deficient.[1] This stabilization of the LUMO is particularly important, as it facilitates the reduction of the ligand.

The energy gap between the HOMO and LUMO is a critical parameter that influences the ligand's photophysical properties and its reactivity.[14][15] The precise effect on the HOMO-LUMO gap depends on the position and number of bromine substituents.

Caption: Effect of bromination on bipyridine frontier orbitals.

Electrochemical Properties: Insights from Cyclic Voltammetry

Cyclic voltammetry (CV) is an indispensable technique for quantifying the electronic effects of substituents on bipyridine ligands and their metal complexes.[7][16] The reduction potential of the ligand is a direct measure of the energy of its LUMO.

Electron-withdrawing groups, such as bromine, make the bipyridine ligand easier to reduce, resulting in a cathodic shift (to less negative potentials) of the first reduction peak in the cyclic voltammogram.[7] Conversely, electron-donating groups have the opposite effect.[7] This predictable trend allows for the systematic tuning of the redox properties of metal complexes. For instance, in a metal complex, the ligand-centered reduction becomes more accessible upon bromination.[17]

| Ligand | First Reduction Potential (V vs. Fc/Fc⁺) | Reference |

| 2,2'-Bipyridine | ~ -2.5 | [16][18] |

| 4,4'-Dibromo-2,2'-bipyridine | More positive than bpy | [7] (Qualitative) |

| 4,4'-Dinitro-2,2'-bipyridine | ~ -1.5 | [7] (Illustrative) |

Table 1: Representative first reduction potentials of substituted 2,2'-bipyridine ligands. Note: Exact values are solvent and electrolyte dependent.

Experimental Protocol: Cyclic Voltammetry of a Brominated Bipyridine Ligand

Objective: To determine the first reduction potential of a brominated bipyridine ligand and compare it to the unsubstituted analogue.

Instrumentation & Materials:

-

Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes)

-

Glassy carbon working electrode

-

Platinum wire or graphite rod counter electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Brominated bipyridine ligand and unsubstituted 2,2'-bipyridine

-

Ferrocene (for use as an internal standard)

Procedure:

-

Prepare a solution of the ligand (typically 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Degas the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the first reduction, and then reversing the scan.

-

Add a small amount of ferrocene to the solution and record a second CV to reference the potentials to the Fc/Fc⁺ couple.

-

Repeat the procedure for the unsubstituted 2,2'-bipyridine for comparison.

Data Analysis & Interpretation:

-

The potential at which the cathodic peak current is maximal (Epc) for the first reduction wave corresponds to the ligand reduction.

-

The potential midway between the cathodic and anodic peak potentials (E₁/₂) provides the formal reduction potential for a reversible process.

-

A shift of the reduction potential to less negative values for the brominated ligand compared to the unsubstituted ligand confirms the electron-withdrawing nature of the bromine substituent.

Caption: Experimental workflow for cyclic voltammetry analysis.

Photophysical Consequences of Bromination

The electronic modifications induced by bromine substitution have profound effects on the photophysical properties of bipyridine ligands, especially when incorporated into metal complexes. These effects are primarily manifested in the luminescence behavior of the complexes.[5][19]

The Heavy-Atom Effect

The "heavy-atom effect" is a well-documented phenomenon where the presence of an atom with a large atomic number, like bromine, enhances the rate of intersystem crossing (ISC).[8][9] In the context of luminescent metal complexes, this means that upon photoexcitation, the molecule is more likely to transition from a singlet excited state to a triplet excited state.

This can have two major consequences:

-

Quenching of Fluorescence: The rapid ISC can depopulate the singlet excited state, leading to a decrease in fluorescence quantum yield.

-

Enhancement of Phosphorescence: By populating the triplet state more efficiently, the heavy-atom effect can lead to stronger phosphorescence, which is luminescence from a triplet excited state. This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and bioimaging.[3][9]

The emission properties of metal complexes with halogen-substituted bipyridine ligands are strongly influenced by the substitution pattern, which affects the geometry of the emitting triplet state.[19]

Tuning Emission Wavelengths

The energy of the metal-to-ligand charge transfer (MLCT) excited state, which is often the emissive state in transition metal bipyridine complexes, is directly related to the energy difference between the metal-based HOMO and the ligand-based LUMO.[5][15] By lowering the LUMO energy, bromination can red-shift the emission wavelength of the complex. This tunability is highly desirable for creating materials that emit light across the visible spectrum.[19]

| Metal Complex | Ligand | Emission Color | Key Feature | Reference |

| [Cu(POP)(6-Brbpy)][PF₆] | 6-Bromo-2,2'-bipyridine | Orange-Red | Luminescent in solution and solid state | [19] |

| [Cu(xantphos)(6,6'-Cl₂bpy)][PF₆] | 6,6'-Dichloro-2,2'-bipyridine | Orange | High quantum yield in solid state | [19] |

| [Ru(bpy)₃]²⁺ (analogue) | Brominated bpy | Tunable | Emission energy depends on substituent | [20] |

Table 2: Photophysical properties of representative metal complexes with halogenated bipyridine ligands.

Applications in Drug Development and Materials Science

The predictable and tunable electronic properties of brominated bipyridine ligands make them valuable components in a variety of advanced applications.

-

Photoredox Catalysis: In nickel-based photoredox catalysis, bipyridine ligands are crucial. The ability to tune the redox potentials of the nickel complexes through ligand modification, including halogenation, is key to activating challenging chemical bonds.[21][22][23]

-

Luminescent Probes and Bioimaging: The strong and tunable luminescence of metal complexes with brominated bipyridines makes them suitable for use as probes in biological systems.[3] The heavy-atom effect can be exploited to generate reactive oxygen species for photodynamic therapy.

-

Organic Light-Emitting Diodes (OLEDs): The enhanced phosphorescence resulting from the heavy-atom effect is highly beneficial for OLEDs, as it allows for the harvesting of both singlet and triplet excitons, leading to higher device efficiencies.[9]

-

Functional Materials: Brominated bipyridines serve as versatile building blocks for constructing metal-organic frameworks (MOFs) and conjugated polymers with tailored electronic and optical properties.[4][24] The bromine atoms can also serve as synthetic handles for further functionalization.

Conclusion

The bromination of 2,2'-bipyridine ligands is a powerful and versatile strategy for the rational design of functional molecules and materials. The electron-withdrawing nature of bromine provides precise control over the frontier orbital energies and redox potentials of the ligand, while the heavy-atom effect offers a mechanism to manipulate the photophysical deactivation pathways of their metal complexes. This guide has provided a comprehensive overview of the synthesis, electronic properties, and applications of these important compounds. By understanding the fundamental principles outlined herein, researchers can continue to innovate and develop new technologies that leverage the unique advantages conferred by the strategic incorporation of bromine into bipyridine systems.

References

-

Rochford, J., & Staniland, S. S. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443-449. [Link][11][12]

-

Constable, E. C. (2017). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 22(12), 2213. [Link][10]

-

Hofbeck, T., et al. (2016). Luminescent copper(i) complexes with bisphosphane and halogen-substituted 2,2′-bipyridine ligands. Dalton Transactions, 45(35), 13935-13947. [Link][19]

-

Ferreira, H., et al. (2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. Data in Brief, 29, 105230. [Link][16][18]

-

Nishikawa, T., & Yoshinori, N. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(19), 6608. [Link][13]

-

ACS Spring 2024 Sessions. (2024). Ultrafast photophysics of photogenerated Ni(I)–bipyridine halide complexes: Structure-function relationships in relaxation dynamics. American Chemical Society. [Link][21]

-

Schlütter, F., et al. (2004). Improved synthesis of 4-bromo-2,2′-bipyridine: A start material for low-molecular-weight model compounds. Synthesis, 2004(11), 1796-1802. [Link][24]

-

Pereira, M. M., et al. (2021). New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights. Molecules, 26(9), 2693. [Link][17]

-

Lo, K. K.-W. (2015). Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. Dalton Transactions, 44(23), 10555-10573. [Link][3]

-

Romero, I., et al. (2021). Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Catalytic Application in Photo-oxidation Reactions. Inorganic Chemistry, 60(9), 6736-6752. [Link][20]

-

Cagan, D. A., et al. (2023). Light Activation and Photophysics of a Structurally Constrained Nickel(II)–Bipyridine Aryl Halide Complex. Journal of the American Chemical Society, 145(15), 8566-8575. [Link][22]

-

Adeboye, T. K., et al. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Journal of Taibah University for Science, 14(1), 1544-1552. [Link][1]

-

Yam, V. W.-W., & Lo, K. K.-W. (2011). Luminescent metal complexes of d6, d8 and d10 transition metal centres. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1942), 1812-1836. [Link]

-

Al-Khafaji, Y. M. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2623. [Link][14]

-

ResearchGate. (n.d.). Intramolecular heavy-atom effect in the photophysics of organic molecules. ResearchGate. [Link][8]

-

Pal, S., & Chandrasekhar, V. (2001). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Journal of Chemical Sciences, 113(5-6), 457-468. [Link][6]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link][2]

-

Wang, C., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. Angewandte Chemie International Edition, 57(48), 15733-15737. [Link][9]

-

Al-Zoubi, W., et al. (2013). Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. International Journal of Molecular Sciences, 14(8), 15811-15830. [Link][15]

-

Shields, B. J., et al. (2023). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society, 145(40), 22027-22038. [Link][23]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]